3-methyl-N-{6-[4-(thiomorpholine-4-carbonyl)-1H-imidazol-1-yl]pyridin-3-yl}butanamide
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Overview
Description
3-methyl-N-{6-[4-(thiomorpholine-4-carbonyl)-1H-imidazol-1-yl]pyridin-3-yl}butanamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a pyridine ring, and a thiomorpholine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{6-[4-(thiomorpholine-4-carbonyl)-1H-imidazol-1-yl]pyridin-3-yl}butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and pyridine intermediates, followed by the introduction of the thiomorpholine moiety. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-{6-[4-(thiomorpholine-4-carbonyl)-1H-imidazol-1-yl]pyridin-3-yl}butanamide can undergo various types of chemical reactions, including:
Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiomorpholine moiety can yield sulfoxides or sulfones, while reduction of the imidazole ring can produce dihydroimidazole derivatives.
Scientific Research Applications
3-methyl-N-{6-[4-(thiomorpholine-4-carbonyl)-1H-imidazol-1-yl]pyridin-3-yl}butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 3-methyl-N-{6-[4-(thiomorpholine-4-carbonyl)-1H-imidazol-1-yl]pyridin-3-yl}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyridine rings can participate in hydrogen bonding and π-π stacking interactions, while the thiomorpholine moiety can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target proteins, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
4-(thiomorpholine-4-carbonyl)-1H-imidazole: Shares the thiomorpholine and imidazole moieties but lacks the pyridine ring.
N-(pyridin-3-yl)butanamide: Contains the pyridine and butanamide groups but lacks the thiomorpholine and imidazole moieties.
3-methyl-N-{6-[4-(morpholine-4-carbonyl)-1H-imidazol-1-yl]pyridin-3-yl}butanamide: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
Uniqueness
3-methyl-N-{6-[4-(thiomorpholine-4-carbonyl)-1H-imidazol-1-yl]pyridin-3-yl}butanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the thiomorpholine moiety, in particular, distinguishes it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic agent.
Properties
IUPAC Name |
3-methyl-N-[6-[4-(thiomorpholine-4-carbonyl)imidazol-1-yl]pyridin-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S/c1-13(2)9-17(24)21-14-3-4-16(19-10-14)23-11-15(20-12-23)18(25)22-5-7-26-8-6-22/h3-4,10-13H,5-9H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMXVGWHSRUUEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CN=C(C=C1)N2C=C(N=C2)C(=O)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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